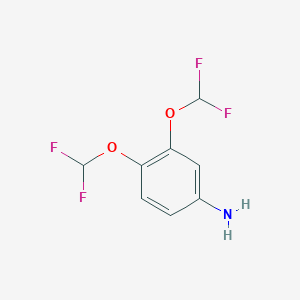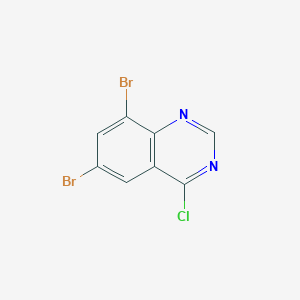
6,8-二溴-4-氯喹啉
描述
6,8-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative known for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinazoline ring, which imparts unique chemical properties and reactivity.
科学研究应用
6,8-Dibromo-4-chloroquinazoline has diverse applications in scientific research:
Biology: Investigated for its role in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
作用机制
Target of Action
Quinazoline derivatives have been known to interact with various biological targets, including tyrosine kinases and other enzymes .
Mode of Action
6,8-Dibromo-4-chloroquinazoline undergoes Sonogashira cross-coupling with terminal acetylenes . This reaction involves the replacement of the 4-chloro atom to afford novel 2-aryl-6,8-dibromo-4-(alkynyl)quinazoline derivatives
Result of Action
The compound’s derivatives have been found to exhibit photophysical properties .
生化分析
Biochemical Properties
6,8-Dibromo-4-chloroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a precursor in metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds . These interactions are crucial for the synthesis of complex organic molecules, which can be further explored for their biological activities. The compound’s ability to undergo oxidative-aromatization and other chemical transformations highlights its versatility in biochemical applications .
Cellular Effects
6,8-Dibromo-4-chloroquinazoline exhibits notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 6,8-Dibromo-4-chloroquinazoline can act as inhibitors of specific enzymes, thereby affecting cellular activities . These effects are particularly relevant in the context of cancer research, where quinazoline derivatives have been investigated for their potential to inhibit tumor growth and proliferation .
Molecular Mechanism
The molecular mechanism of 6,8-Dibromo-4-chloroquinazoline involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For example, it has been shown to participate in metal-catalyzed cross-coupling reactions, where it forms stable complexes with metal catalysts . These interactions facilitate the formation of new chemical bonds, which are essential for the synthesis of biologically active compounds. Additionally, 6,8-Dibromo-4-chloroquinazoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dibromo-4-chloroquinazoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 6,8-Dibromo-4-chloroquinazoline is relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6,8-Dibromo-4-chloroquinazoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
6,8-Dibromo-4-chloroquinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative-aromatization and other chemical reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6,8-Dibromo-4-chloroquinazoline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes, and its localization within specific cellular compartments can affect its biological activity . Studies have shown that 6,8-Dibromo-4-chloroquinazoline can accumulate in certain tissues, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of 6,8-Dibromo-4-chloroquinazoline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular distribution of 6,8-Dibromo-4-chloroquinazoline is crucial for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction yields 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to produce 2-aryl-4-chloro-6,8-dibromoquinazolines .
Industrial Production Methods: Industrial production of 6,8-dibromo-4-chloroquinazoline may involve large-scale halogenation processes using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 6,8-Dibromo-4-chloroquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a versatile substrate for metal-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions:
Sonogashira Cross-Coupling: Utilizes palladium(0)-copper iodide as a catalyst and terminal alkynes at room temperature.
Suzuki-Miyaura Cross-Coupling: Employs arylboronic acids with palladium catalysts and bases like potassium carbonate in dioxane under reflux conditions.
Major Products Formed:
2-Aryl-6,8-dibromo-4-(alkynyl)quinazolines: Formed through Sonogashira cross-coupling.
2,6,8-Triaryl-4-(phenylethynyl)quinazolines: Result from Suzuki-Miyaura cross-coupling.
相似化合物的比较
- 6-Bromo-2,4-dichloroquinazoline
- 2,6-Dibromo-4-chloroquinazoline
- 2-Aryl-6,8-dibromoquinazolin-4(3H)-ones
Comparison: 6,8-Dibromo-4-chloroquinazoline is unique due to the specific positioning of bromine and chlorine atoms, which enhances its reactivity in cross-coupling reactions compared to other halogenated quinazolines. This compound’s ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
6,8-dibromo-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXZUHUYQNRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559801 | |
| Record name | 6,8-Dibromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98436-45-4 | |
| Record name | 6,8-Dibromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


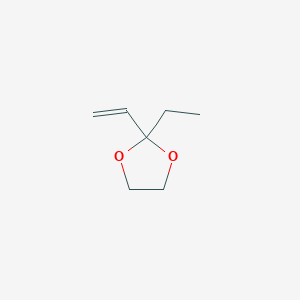
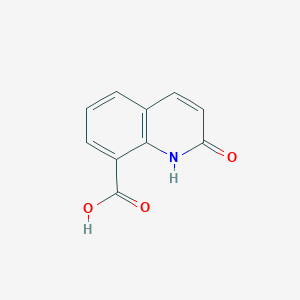

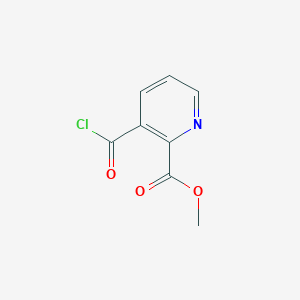

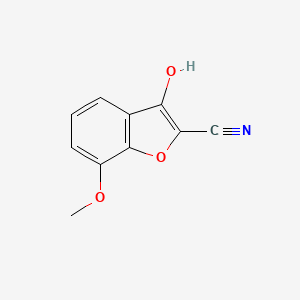
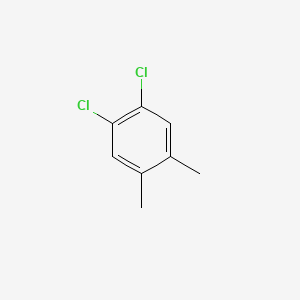


![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)
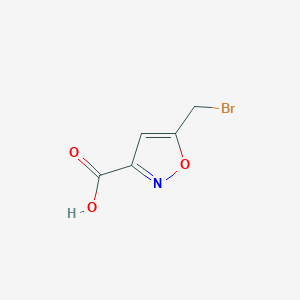

![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)
